tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate
Description
tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS: 1359828-88-8) is a halogenated and silylated indole derivative with a molecular formula of C₁₆H₂₂BrNO₂Si and a molecular weight of 368.341 g/mol . The compound features a tert-butyl carbamate (Boc) group at the indole nitrogen, a bromine substituent at position 7, and a trimethylsilyl (TMS) group at position 2. This structural combination renders it valuable in organic synthesis, particularly as a protected intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) or further functionalization . Its synthesis typically involves Boc protection of 7-bromoindole followed by silylation at position 2, as inferred from analogous protocols for related indole derivatives .
Properties
IUPAC Name |
tert-butyl 7-bromo-2-trimethylsilylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13(21(4,5)6)10-11-8-7-9-12(17)14(11)18/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYKZXGKVWEXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)Br)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132287 | |
| Record name | 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359828-88-8 | |
| Record name | 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate typically involves multiple steps:
Bromination: The indole core is brominated at the 7-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Silylation: The 2-position of the indole is silylated using trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The indole-1-carboxylic acid is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted indole derivatives.
- Oxidized or reduced forms of the indole core.
- Carboxylic acid derivative from ester hydrolysis.
Scientific Research Applications
Chemistry: tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex indole-based molecules.
Biology and Medicine: The compound’s indole core is of interest in medicinal chemistry for the development of pharmaceuticals, including potential anticancer and antimicrobial agents.
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of various functionalized indole derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, the indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the bromine and trimethylsilyl groups can modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate with structurally related indole and indoline derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
In contrast, boronate esters (e.g., C2-boronate in ) facilitate coupling reactions at C2. Bromine at C7 in the target compound and enables halogen-metal exchange or cross-coupling, but the bromomethyl group in offers additional alkylation pathways.
Functional Group Diversity: Nitrovinyl-substituted derivatives (e.g., 9c ) are reactive toward nucleophiles or dienophiles, enabling cycloadditions or reductions to access indole-annulated heterocycles. The saturated indoline scaffold in alters conjugation and redox properties, making it suitable for studies on reductive metabolism or hydrogenation kinetics.
Synthetic Utility :
- The TMS group in the target compound may act as a protecting group for C2, allowing selective functionalization at C7 . This contrasts with Boc-protected indolines (), where the saturated ring limits π-conjugation and alters reactivity.
- Boronate-containing indoles () are specialized for Suzuki-Miyaura couplings, whereas the target compound’s bromine and TMS groups offer dual reactivity (cross-coupling and silicon-directed chemistry).
Physical Properties: The TMS group increases lipophilicity (logP) compared to non-silylated analogs (e.g., ), influencing solubility in organic solvents like dichloromethane or THF . Indoline derivatives () exhibit reduced aromaticity, leading to distinct NMR shifts (e.g., upfield-shifted protons near the saturated ring) .
Biological Activity
tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS Number: 1359828-88-8) is a synthetic compound belonging to the indole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antiviral, and antimicrobial properties, as well as its mechanisms of action.
- Molecular Formula : C16H22BrNO2Si
- Molecular Weight : 368.341 g/mol
- Purity : 97%
- SMILES Notation : CC(C)(C)OC(=O)N1C(=CC2=CC=CC(Br)=C12)Si(C)C
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural features, which allow it to interact with various biological targets.
Antitumor Activity
Research indicates that compounds related to indole derivatives often exhibit significant antitumor properties. For instance:
- Mechanism : Indole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that related compounds demonstrate cytotoxicity against several cancer cell lines, including P388 murine leukemia and HCT116 human colon cancer cells. The presence of bromine at the 7-position enhances this activity .
Antiviral Activity
The antiviral potential of indole derivatives has been explored in various studies:
- Targets : Compounds similar to this compound have shown effectiveness against viruses such as Herpes simplex virus type I and Poliovirus type I.
- Mechanism : The antiviral activity is believed to stem from the ability of these compounds to interfere with viral replication processes, although specific pathways for this compound require further elucidation .
Antimicrobial Activity
The antimicrobial properties of indole derivatives are also noteworthy:
- Broad Spectrum : Similar compounds have demonstrated activity against a range of bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have expanded on the pharmacological profiles of related indole derivatives:
- Cytotoxicity Studies : Indole derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects .
- Apoptotic Pathways : These compounds activate intrinsic apoptotic pathways and can lead to necrosis under certain conditions, highlighting their dual mechanism of action .
- Preclinical Investigations : Some derivatives have entered preclinical trials focusing on their efficacy in treating specific cancers, particularly those resistant to conventional therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate?
- The synthesis typically involves sequential functionalization of the indole scaffold. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O). The 2-position trimethylsilyl (TMS) group is introduced using chlorotrimethylsilane (TMSCl) in the presence of a base like LDA .
Q. How is the structure of this compound confirmed after synthesis?
- Comprehensive spectroscopic characterization is essential:
- 1H/13C NMR : The Boc group appears as a singlet at ~1.4 ppm (t-Bu) and ~150 ppm (carbonyl). The TMS group shows a singlet at ~0.3 ppm in 1H NMR and ~0-5 ppm in 13C NMR. Bromine’s isotopic pattern aids in identifying the 7-bromo substituent .
- IR Spectroscopy : Stretching vibrations for C=O (Boc, ~1750 cm⁻¹) and Si-C (TMS, ~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ or [M+Na]⁺) with isotopic peaks matching bromine’s 1:1 natural abundance .
Q. What are the critical solubility and stability considerations for handling this compound?
- The Boc and TMS groups enhance lipophilicity, making the compound soluble in dichloromethane (DCM), THF, or acetonitrile. It is moisture-sensitive due to the TMS group; storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents is recommended. Degradation via Boc deprotection can occur under acidic conditions (e.g., TFA) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound?
- Single-crystal X-ray diffraction (SC-XRD) provides bond lengths and angles. For example:
- The Boc carbonyl (C=O) bond length is ~1.20 Å, consistent with sp² hybridization.
- The TMS group’s Si-C bond length is ~1.87 Å, with C-Si-C angles near 109.5°, confirming tetrahedral geometry.
- Bromine’s anisotropic displacement parameters (ADPs) help assess thermal motion and disorder .
Q. What experimental challenges arise in optimizing coupling reactions involving this compound?
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 7-bromo position may compete with TMS group reactivity. Key optimizations:
- Ligand selection : Bulky ligands (SPhos, XPhos) suppress undesired side reactions.
- Temperature : Lower temperatures (50–80°C) minimize TMS cleavage.
- Additives : Silver oxide (Ag₂O) stabilizes the catalyst in the presence of Si groups .
- Byproduct analysis : GC-MS or LC-MS identifies desilylated or debrominated impurities .
Q. How do computational methods aid in predicting reactivity or spectroscopic properties?
- DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts within ±1 ppm of experimental values.
- Hirshfeld surface analysis (via CrystalExplorer) maps intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystallization behavior .
- Molecular docking assesses potential biological interactions if the compound is a pharmacophore intermediate .
Q. How can conflicting spectroscopic data from different studies be resolved?
- Solvent effects : NMR shifts vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Referencing internal standards (TMS) ensures consistency.
- Dynamic effects : Rotameric equilibria (e.g., Boc group rotation) cause splitting in 1H NMR. Variable-temperature (VT) NMR clarifies these .
- Crystallographic validation : SC-XRD resolves ambiguities in regiochemistry (e.g., bromine vs. TMS positioning) .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
